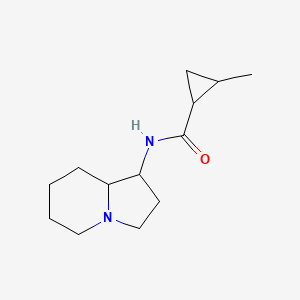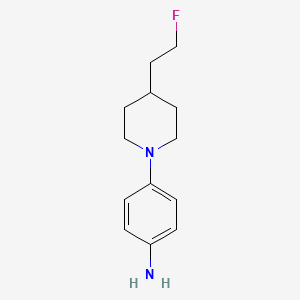
4-(4-(2-氟乙基)哌啶-1-基)苯胺
描述
4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline: is a chemical compound that belongs to the class of organic compounds known as anilines. Anilines are derivatives of aniline, which is a primary amine attached to a benzene ring. This compound features a piperidine ring substituted with a 2-fluoroethyl group and an aniline group.
科学研究应用
4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline: has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound may serve as a ligand in biochemical assays or as a precursor for biologically active molecules.
Medicine: : It could be investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: : It may be used in the development of new materials or as an intermediate in the production of dyes, pigments, or pharmaceuticals.
作用机制
Target of Action
Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline typically involves multiple steps:
Piperidine Derivative Synthesis: : The piperidine ring is first synthesized or obtained from a suitable precursor.
Fluoroethylation: : The piperidine derivative undergoes a reaction with 2-fluoroethyl bromide or chloride to introduce the 2-fluoroethyl group.
Aniline Introduction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to optimize production efficiency.
化学反应分析
Types of Reactions
4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline: can undergo various chemical reactions, including:
Oxidation: : The aniline group can be oxidized to form various derivatives, such as nitroaniline or azo compounds.
Reduction: : The compound can be reduced to form different amines or amides.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂) can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or halogenating agents like bromine (Br₂).
Major Products Formed
Oxidation: : Nitroaniline, azo compounds.
Reduction: : Various amines or amides.
Substitution: : Nitro derivatives, halogenated compounds, sulfonated derivatives.
相似化合物的比较
4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline: can be compared to other similar compounds, such as:
4-(2-Fluoroethyl)piperidine: : This compound lacks the aniline group and has different chemical properties and applications.
2-Fluoroethanol: : A simpler compound with a different functional group, used in different chemical reactions.
4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline: is unique due to its combination of the piperidine ring, fluoroethyl group, and aniline group, which gives it distinct chemical and biological properties.
属性
IUPAC Name |
4-[4-(2-fluoroethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-8-5-11-6-9-16(10-7-11)13-3-1-12(15)2-4-13/h1-4,11H,5-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTDQRWJORDOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





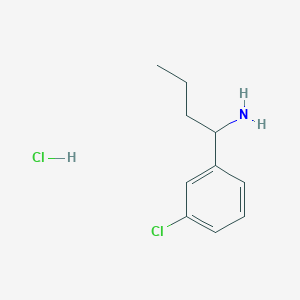

![1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1489429.png)
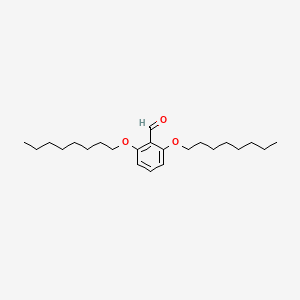
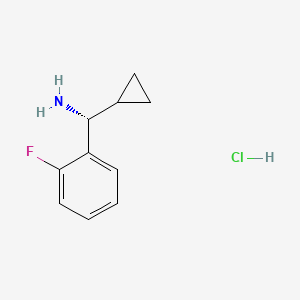
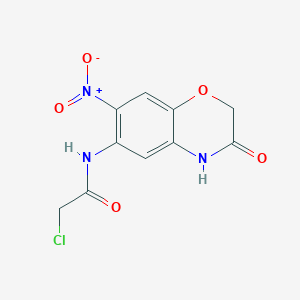
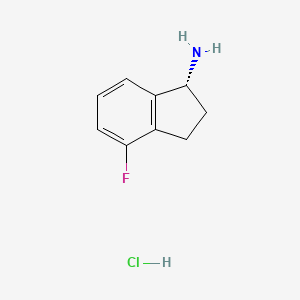
![7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1489436.png)
![2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1489438.png)
![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide](/img/structure/B1489440.png)
